2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol
CAS No.:
Cat. No.: VC15759756
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3O |
|---|---|
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | 2-[[(2,5-dimethylpyrazol-3-yl)amino]methyl]phenol |
| Standard InChI | InChI=1S/C12H15N3O/c1-9-7-12(15(2)14-9)13-8-10-5-3-4-6-11(10)16/h3-7,13,16H,8H2,1-2H3 |
| Standard InChI Key | ULBRVZAIZTXWMR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1)NCC2=CC=CC=C2O)C |
Introduction
2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol is an organic compound featuring a unique structure that combines a phenolic ring with a pyrazole moiety. The presence of these functional groups suggests potential applications in medicinal chemistry, given the biological activities often associated with pyrazole derivatives. This compound's molecular formula and weight are not explicitly detailed in the available literature, but its structure includes a 1,3-dimethyl-1H-pyrazol-5-yl group attached to an aminomethyl group, which is connected to a phenolic ring.
Synthesis Methods
While specific synthesis methods for 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol are not detailed in the available literature, compounds with similar structures often involve multi-step reactions starting from pyrazole precursors. These methods typically involve the formation of the pyrazole ring followed by attachment to the phenolic moiety through an aminomethyl linker.
Potential Applications
Pyrazole derivatives have been explored for their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties. Given its structure, 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol may exhibit similar biological activities, making it a candidate for further research in medicinal chemistry.
Comparison with Similar Compounds
Several compounds share structural features with 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol. A comparison of these compounds highlights their unique features and potential applications:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-{[(1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol | Similar structure but with methyl substitution on the pyrazole ring | |
| 4-(1H-pyrazol-5-yl)phenol | Lacks the aminomethyl group; studied for different biological activities | |
| 2-{[(1,3-dimethylpyrazol-4-yl)amino]methyl}phenol | Different position of methyl groups on the pyrazole ring |
Research Findings and Future Directions
Research on pyrazole derivatives has shown promising results in various biological assays. For instance, some pyrazole compounds have demonstrated antioxidant and anticancer activities, suggesting potential therapeutic applications. Future studies on 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol could focus on its binding affinity with specific enzymes or receptors, which would involve interaction studies to explore its biological activities.
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